5'-Deoxy-5'-(methylthio)-tubercidin is a compound of significant interest in biochemical and pharmacological research. It is derived from adenosine and features a methylthio group at the 5' position, which modifies its biological activity. This compound is primarily studied for its implications in cancer treatment and cellular metabolism.
5'-Deoxy-5'-(methylthio)-tubercidin can be synthesized through various chemical methods, primarily involving the methylation of adenosine derivatives. This compound is not naturally occurring but is produced synthetically for research and potential therapeutic applications.
The synthesis of 5'-Deoxy-5'-(methylthio)-tubercidin typically involves the following steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to maximize the yield of the desired methylthio-substituted product.
The molecular structure of 5'-Deoxy-5'-(methylthio)-tubercidin features a ribose sugar linked to a purine base with a methylthio group at the 5' position. This modification plays a crucial role in its biochemical interactions.
5'-Deoxy-5'-(methylthio)-tubercidin can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 5'-Deoxy-5'-(methylthio)-tubercidin involves several key interactions:
Research indicates that this compound can influence cellular processes such as apoptosis in cancer cells and may modulate immune responses by affecting T cell activation .
5'-Deoxy-5'-(methylthio)-tubercidin has several applications across different fields:
5'-Deoxy-5'-(methylthio)-tubercidin is systematically named as (2R,3R,4S,5S)-2-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-5-[(methylsulfanyl)methyl]oxolane-3,4-diol according to IUPAC conventions [1] [5]. This nomenclature precisely defines the compound's:
The molecular formula is C₁₂H₁₆N₄O₃S, with an average molecular weight of 296.345 g/mol and a monoisotopic mass of 296.094311088 Da [1] [2]. Key structural identifiers include:
CSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC3=C(N)N=CN=C32)O)O
WBPLMFVTQMIPLW-MFYTUXHUSA-N
[1] [5] Table 1: Fundamental Chemical Identifiers
Property | Value |
---|---|
IUPAC Name | (2R,3R,4S,5S)-2-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-5-[(methylsulfanyl)methyl]oxolane-3,4-diol |
Molecular Formula | C₁₂H₁₆N₄O₃S |
Average Molecular Weight | 296.345 g/mol |
Monoisotopic Mass | 296.094311088 Da |
SMILES | CSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC3=C(N)N=CN=C32)O)O |
InChIKey | WBPLMFVTQMIPLW-MFYTUXHUSA-N |
The compound exhibits four chiral centers in the ribose moiety at positions C1', C2', C3', and C4', with absolute configurations specified as 2R, 3R, 4S, 5S [1] [5]. This configuration is defined by:
Potential stereoisomers include:
The tetrahydrofuran ring adopts a twist conformation to minimize steric strain between the base and methylthio substituent. X-ray crystallography data remains unavailable, but computational models suggest the methylthio group adopts a gauche conformation relative to the ribose ring [5].
Table 2: Stereochemical Features of Chiral Centers
Chiral Center | Configuration | Bond Connectivity |
---|---|---|
C1' (anomeric) | R | N7-glycosidic bond, O4'-endocyclic, C2' |
C2' | R | C1', C3', O2' (hydroxyl) |
C3' | S | C2', C4', O3' (hydroxyl) |
C4' | S | C3', C5', O4'-endocyclic, -CH₂-S-CH₃ substituent |
Solubility characteristics indicate moderate polarity based on the calculated logP value of 0.04 (ALOGPS) [1]. Experimental data suggests:
Stability considerations include:
Crystalline structure remains uncharacterized, though related tubercidin derivatives exhibit:
Table 3: Experimental and Predicted Physicochemical Properties
Property | Value/Prediction | Method/Reference |
---|---|---|
Physical State | Solid | DrugBank [1] |
Water Solubility | 4.64 mg/mL (predicted) | ALOGPS [1] |
logP | 0.04 (ALOGPS), 0.2 (Chemaxon) | DrugBank [1] |
pKa (Strongest Acidic) | 12.47 | Predicted [1] |
pKa (Strongest Basic) | 6.51 | Predicted [1] |
Storage Conditions | -20°C (recommended for analogs) | Sigma-Aldrich [7] [8] |
NMR Spectroscopy (predicted for ¹H and ¹³C):
Mass Spectrometry signatures include:
Infrared Spectroscopy key bands (predicted):
Table 4: Predicted NMR Chemical Shifts (δ, ppm)
Nucleus | Position | Predicted δ (ppm) | Multiplicity |
---|---|---|---|
¹H | H1' | 5.95 | Doublet (J=6.5 Hz) |
¹H | H2 | 7.85 | Doublet (J=3.8 Hz) |
¹H | H5 | 7.15 | Doublet (J=3.8 Hz) |
¹H | H6 | 7.55 | Double Doublet |
¹H | -SCH₃ | 2.15 | Singlet |
¹³C | C1' | 87.2 | - |
¹³C | C2 | 150.5 | - |
¹³C | C4 | 154.8 | - |
¹³C | C5' | 37.6 | - |
¹³C | -SCH₃ | 16.3 | - |
Table 5: Mass Spectrometry Characteristics
Ion Type | m/z | Predicted CCS (Ų) | Fragmentation Pattern |
---|---|---|---|
[M+H]⁺ | 297.10158 | 164.7 | 280 (-H₂O), 164 (base), 135 |
[M+Na]⁺ | 319.08352 | 175.5 | 302 (-H₂O), 186 (sugar fragment) |
[M-H]⁻ | 295.08702 | 167.9 | 251 (-CO₂), 133 (deprotonated base) |
[M+NH₄]⁺ | 314.12812 | 179.1 | 297 (-NH₃), 280 (-NH₃-H₂O) |
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